3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid
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Overview
Description
3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloropyridazine moiety attached to a benzoic acid structure via an aminomethyl linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid typically involves the reaction of 6-chloropyridazine with an appropriate aminomethyl benzoic acid derivative. The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction can be carried out using conventional heating methods or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium carbonate and solvents like dioxane/water mixtures are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid:
Benzoic acid derivatives: Compounds with modifications on the benzoic acid moiety, exhibiting different chemical and biological properties.
Uniqueness
3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of a chloropyridazine moiety and a benzoic acid structure. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
3-[[(6-chloropyridazin-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-4-5-11(16-15-10)14-7-8-2-1-3-9(6-8)12(17)18/h1-6H,7H2,(H,14,16)(H,17,18) |
InChI Key |
LQALCNUMZCJEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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